Lipophilicity-Driven Permeability Differentiation: XLogP3-AA Comparison with Benzenesulfonamide Analog
Experimental confirmation of N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide's lipophilicity, measured by its computed XLogP3-AA of 2.2 [1], contrasts with its direct benzenesulfonamide analog, N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CAS 1797872-15-1), which has a higher computed logP of approximately 3.5 . This difference of ~1.3 log units suggests a measurable advantage in balancing passive membrane permeability versus metabolic clearance for the imidazole-sulfonamide.
| Evidence Dimension | Lipophilicity (XLogP3-AA / Computed logP) |
|---|---|
| Target Compound Data | 2.2 (XLogP3-AA) [1] |
| Comparator Or Baseline | N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide: ~3.5 (computed logP) |
| Quantified Difference | ~1.3 log units lower for the target compound |
| Conditions | Computed physicochemical property models (XLogP3 vs. standard logP estimates) |
Why This Matters
This logP difference indicates a more favorable balance for oral absorption and lower non-specific tissue binding, a critical differentiator for in vivo pharmacology.
- [1] PubChem. Compound Summary for CID 71809989, N-(2-(thiophen-3-yl)benzyl)-1H-imidazole-4-sulfonamide. National Center for Biotechnology Information, 2026. View Source
